molecular formula C18H17NO3S B491413 ATG12-ATG3 inhibitor 1

ATG12-ATG3 inhibitor 1

Cat. No.: B491413
M. Wt: 327.4 g/mol
InChI Key: BUAHBIAKRIDOHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ATG12-ATG3 inhibitor 1, also known as compound 189, is a potent inhibitor of autophagy. Autophagy is a catabolic process that involves the degradation and recycling of cytosolic content. This process is crucial for maintaining cellular homeostasis, especially under stress conditions such as nutrient deprivation. This compound specifically targets the protein-protein interaction between ATG12 and ATG3, which is essential for autophagosome formation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ATG12-ATG3 inhibitor 1 involves a high throughput compound screening process. The compound was identified from a library of 41,161 compounds using a protein-fragment complementation assay platform . The specific synthetic route and reaction conditions for this compound are proprietary and not publicly disclosed.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The production process would also include rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: ATG12-ATG3 inhibitor 1 primarily undergoes protein-protein interaction inhibition. It does not undergo typical chemical reactions such as oxidation, reduction, or substitution in its role as an inhibitor .

Common Reagents and Conditions: The compound is used in cell-based assays and requires specific conditions such as the presence of dimethyl sulfoxide (DMSO) for solubility. The typical concentration used in assays is around 9.3 micromolar .

Major Products Formed: As an inhibitor, this compound does not form major products through chemical reactions. Instead, it inhibits the formation of autophagosomes by disrupting the ATG12-ATG3 interaction .

Scientific Research Applications

ATG12-ATG3 inhibitor 1 has significant applications in scientific research, particularly in the fields of cancer and inflammation. By inhibiting autophagy, it can potentially be used to target autophagy-addicted tumor cells, thereby inhibiting their growth. Additionally, it has been shown to inhibit the secretion of interleukin 1 beta by macrophage-like cells, making it a potential therapeutic agent for acute inflammatory responses .

Mechanism of Action

ATG12-ATG3 inhibitor 1 exerts its effects by specifically targeting the protein-protein interaction between ATG12 and ATG3. This interaction is crucial for the formation of autophagosomes, which are responsible for the degradation and recycling of cellular components. By inhibiting this interaction, this compound effectively disrupts the autophagy process, leading to the accumulation of cellular debris and inhibition of tumor cell growth .

Comparison with Similar Compounds

  • Chloroquine
  • Bafilomycin A1
  • 3-Methyladenine

Comparison: While compounds like chloroquine and bafilomycin A1 also inhibit autophagy, they do so by different mechanisms. Chloroquine inhibits autophagy by preventing the fusion of autophagosomes with lysosomes, while bafilomycin A1 inhibits the vacuolar H±ATPase, preventing acidification of lysosomes. In contrast, ATG12-ATG3 inhibitor 1 specifically targets the protein-protein interaction between ATG12 and ATG3, making it a more selective inhibitor of autophagy .

This compound stands out due to its specificity and potential therapeutic applications in targeting autophagy-addicted tumor cells and acute inflammatory responses.

Properties

Molecular Formula

C18H17NO3S

Molecular Weight

327.4 g/mol

IUPAC Name

N-(4-hydroxynaphthalen-1-yl)-2,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C18H17NO3S/c1-12-7-10-18(13(2)11-12)23(21,22)19-16-8-9-17(20)15-6-4-3-5-14(15)16/h3-11,19-20H,1-2H3

InChI Key

BUAHBIAKRIDOHI-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C(C3=CC=CC=C32)O)C

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C(C3=CC=CC=C32)O)C

Origin of Product

United States

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